3-Bromo-5-chloro-2-hydroxybenzyl alcohol

Description

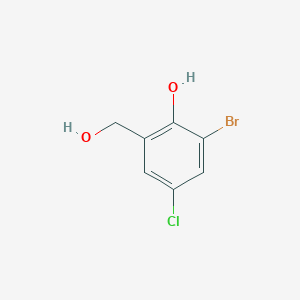

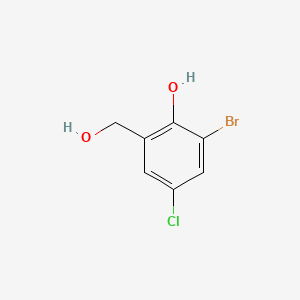

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-6-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRSNICKUNKOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to 2-Bromo-4-chloro-6-(hydroxymethyl)phenol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-6-(hydroxymethyl)phenol, a halogenated aromatic alcohol of significant interest to researchers in synthetic chemistry and drug development. The document elucidates the definitive IUPAC nomenclature, physicochemical properties, a validated synthetic pathway from a commercially available precursor, and detailed protocols for spectroscopic characterization. Furthermore, it explores the compound's chemical reactivity and potential applications, grounded in the established roles of substituted phenols and benzyl alcohols in medicinal and materials science. This guide is intended to serve as a vital resource for scientists engaged in the synthesis, characterization, and application of novel aromatic building blocks.

Introduction: The Significance of Substituted Phenolic Alcohols

Substituted benzyl alcohols and phenols are foundational scaffolds in organic chemistry. Their intrinsic reactivity, stemming from the hydroxyl and benzylic alcohol functionalities, makes them versatile intermediates in the synthesis of more complex molecules. The introduction of halogen atoms, such as bromine and chlorine, onto the aromatic ring profoundly modulates the electronic properties and biological activity of the parent molecule.[1][2] Halogenation can enhance metabolic stability, improve membrane permeability, and introduce specific steric and electronic interactions crucial for molecular recognition in biological systems.[3][4]

2-Bromo-4-chloro-6-(hydroxymethyl)phenol is a multifunctional building block, combining the features of a phenol, a benzyl alcohol, and a di-halogenated aromatic ring. This unique combination of functional groups offers multiple sites for chemical modification, positioning it as a valuable precursor for generating libraries of novel compounds in drug discovery programs and for the development of specialized polymers and materials.[5][6] This guide provides an in-depth analysis of its chemical identity, synthesis, and characterization.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure begins with its correct and unambiguous name. While often referred to by the synonym "3-Bromo-5-chloro-2-hydroxybenzyl alcohol," the systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is determined by prioritizing the principal functional groups.

IUPAC Nomenclature Determination

According to IUPAC nomenclature rules, the hydroxyl group (-OH) directly attached to the benzene ring has higher priority than the hydroxymethyl (-CH₂OH) group.[7][8] Therefore, the parent name of the molecule is phenol .

The carbon atom bearing the phenolic hydroxyl group is assigned position 1. The remaining substituents are then numbered to give the lowest possible locants. Alphabetical priority (Bromo before Chloro before Hydroxymethyl) is used to resolve any ambiguity.[9][10] This leads to the definitive IUPAC name: 2-Bromo-4-chloro-6-(hydroxymethyl)phenol .

Caption: IUPAC numbering for 2-Bromo-4-chloro-6-(hydroxymethyl)phenol.

Chemical Identifiers

A compound's identity is further secured by universally recognized identifiers, which are crucial for database searches and procurement.

| Identifier | Value | Source |

| IUPAC Name | 2-Bromo-4-chloro-6-(hydroxymethyl)phenol | [11] |

| CAS Number | 116795-47-2 | [11][12] |

| Molecular Formula | C₇H₆BrClO₂ | [11][12] |

| Synonyms | 3-Bromo-5-chloro-2-hydroxybenzyl alcohol | [11] |

| SMILES | C1=C(C=C(C(=C1Br)O)CO)Cl | [11] |

| InChI Key | RVRSNICKUNKOQP-UHFFFAOYSA-N | [11] |

Physicochemical and Safety Data

Understanding the physical properties and safety requirements is paramount for the effective and safe handling of any chemical compound.

Physicochemical Properties

The following table summarizes the key physicochemical data for 2-Bromo-4-chloro-6-(hydroxymethyl)phenol.

| Property | Value | Source |

| Molecular Weight | 237.48 g/mol | [11][12] |

| Appearance | Solid (Form may vary) | |

| Melting Point | 64 - 66 °C | [11] |

| Purity | ≥97% (Typical commercial grade) | [11] |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

-

Storage: Store in a cool, dry place under an inert atmosphere. Keep container tightly sealed.[12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Synthesis and Mechanistic Insights

A reliable synthetic route is essential for obtaining high-purity material for research and development. A practical and efficient approach involves the selective reduction of the corresponding aldehyde, 3-Bromo-5-chloro-2-hydroxybenzaldehyde, which is commercially available.[13][14]

Synthetic Workflow: Reduction of an Aldehyde

The conversion of the aldehyde functional group to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reducing agent for this purpose due to its high selectivity for aldehydes and ketones over other reducible groups and its operational simplicity.

Caption: Workflow for the synthesis via aldehyde reduction.

Experimental Protocol: Synthesis

Objective: To synthesize 2-Bromo-4-chloro-6-(hydroxymethyl)phenol from 3-Bromo-5-chloro-2-hydroxybenzaldehyde.

Materials:

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (anhydrous)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-Bromo-5-chloro-2-hydroxybenzaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the effervescence ceases and the pH is acidic (~pH 2-3).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the remaining aqueous residue with ethyl acetate. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel to afford the pure 2-Bromo-4-chloro-6-(hydroxymethyl)phenol.

Spectroscopic Characterization Protocol

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the phenolic hydroxyl proton, the benzylic alcohol proton, and the two benzylic methylene protons.

-

¹³C NMR: The carbon NMR spectrum should reveal seven unique carbon signals corresponding to the six carbons of the aromatic ring and the one benzylic carbon.[15]

| Expected ¹H NMR Data (in CDCl₃, δ ppm) | |

| Aromatic CH | 2H, singlet or two doublets |

| Phenolic OH | 1H, broad singlet |

| Benzylic CH₂ | 2H, singlet |

| Alcoholic OH | 1H, broad singlet/triplet |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | 3500 - 3200 (broad) |

| O-H Stretch (Alcohol) | 3500 - 3200 (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution pattern characteristic of a compound containing one bromine and one chlorine atom. The M, M+2, and M+4 peaks will have a distinctive intensity ratio due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

Reactivity and Potential Applications

The reactivity of 2-Bromo-4-chloro-6-(hydroxymethyl)phenol is dictated by its three key functional domains:

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or other alkylation/acylation reactions. It also strongly activates the aromatic ring towards further electrophilic substitution.

-

Benzylic Alcohol Group: This primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into a good leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions.[16][17][18]

-

Halogenated Aromatic Ring: The bromine and chlorine atoms can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[5] This is a powerful strategy for building molecular complexity.

Given this reactivity profile, the compound is a prime candidate for use as an intermediate in the synthesis of:

-

Bioactive Molecules: Many pharmaceuticals and agrochemicals are built upon substituted phenolic cores.[4][6]

-

Functional Polymers: The di-functional nature (phenol and alcohol) allows it to be used as a monomer in polymerization reactions.

-

Ligands for Catalysis: The multiple heteroatoms provide potential coordination sites for metal catalysts.

Conclusion

2-Bromo-4-chloro-6-(hydroxymethyl)phenol, correctly identified by its IUPAC name, is a highly functionalized and versatile chemical building block. Its synthesis from a commercially available aldehyde is straightforward, and its structure can be rigorously confirmed using standard spectroscopic methods. The compound's rich chemical reactivity, stemming from its distinct phenolic, benzylic alcohol, and halogenated aromatic moieties, opens extensive opportunities for its application in drug discovery, materials science, and synthetic organic chemistry. This guide provides the foundational technical knowledge required for researchers to confidently incorporate this valuable intermediate into their scientific programs.

References

-

Chemistry LibreTexts. 15.1: Naming Aromatic Compounds. (2024-03-17). Available at: [Link].

-

PubChem. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Available at: [Link].

-

ACS Publications. Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate | Environmental Science & Technology. Available at: [Link].

-

Chemistry LibreTexts. 17.1: Naming Alcohols and Phenols. (2024-03-17). Available at: [Link].

-

ResearchGate. (PDF) Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. (2025-08-08). Available at: [Link].

-

SpectraBase. 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Available at: [Link].

-

Chemistry Steps. Naming Aromatic Compounds. Available at: [Link].

-

YouTube. How Do You Name Benzylic Alcohols? - Chemistry For Everyone. (2025-08-19). Available at: [Link].

-

Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). Available at: [Link].

-

PubMed. Distribution and formation of chlorophenols and bromophenols in marine and riverine environments. Available at: [Link].

-

TSI Journals. CORRELATION ANALYSIS OF REACTIVITY IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY QUINOLINIUM CHLOROCHROMATE. Available at: [Link].

-

Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. (2011-02-14). Available at: [Link].

-

Encyclopedia.pub. Commercially Important Chlorinated Phenols. Available at: [Link].

-

JoVE. Video: Nomenclature of Aromatic Compounds with Multiple Substituents. (2025-05-22). Available at: [Link].

-

Kyoto University Research Information Repository. Synthesis of Hydroxybenzyl Compounds. (1974-12-25). Available at: [Link].

-

RSC Publishing. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Available at: [Link].

-

YouTube. A Level Chemistry Revision "Naming Aromatic Compounds". (2023-09-29). Available at: [Link].

-

Wikipedia. Bromine. Available at: [Link].

-

Canadian Journal of Chemistry. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide. Available at: [Link].

-

Chemistry Stack Exchange. How to name this benzene alcohol?. (2016-07-13). Available at: [Link].

-

OpenStax. 15.1 Naming Aromatic Compounds - Organic Chemistry. (2023-09-20). Available at: [Link].

-

ResearchGate. synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. (2024-10-09). Available at: [Link].

-

PubChem. 5-Bromo-2-hydroxybenzyl alcohol. Available at: [Link].

-

SpectraBase. 3-Bromo-5-chloro-4-hydroxybenzaldehyde. Available at: [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Distribution and formation of chlorophenols and bromophenols in marine and riverine environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]

- 11. 3-Bromo-5-chloro-2-hydroxybenzyl alcohol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 12. 116795-47-2|3-Bromo-5-chloro-2-hydroxybenzyl alcohol|BLD Pharm [bldpharm.com]

- 13. 3-Bromo-5-chloro-2-hydroxybenzaldehyde | C7H4BrClO2 | CID 519676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 19652-32-5|3-Bromo-5-chloro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. tsijournals.com [tsijournals.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

Spectroscopic Blueprint of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectral data (NMR, IR, and MS) for the compound 3-Bromo-5-chloro-2-hydroxybenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a predictive spectroscopic blueprint of the molecule, grounded in established principles and data from analogous structures. This approach is necessitated by the limited availability of directly published experimental spectra for this specific compound. Herein, we will deduce the anticipated spectral characteristics, explain the underlying scientific reasoning for these predictions, and provide detailed experimental protocols for acquiring such data.

Molecular Structure and Spectroscopic Significance

The structural integrity of a pharmaceutical candidate is paramount. Spectroscopic techniques provide a non-destructive means to elucidate and confirm the molecular architecture. For 3-Bromo-5-chloro-2-hydroxybenzyl alcohol, a substituted aromatic compound, Nuclear Magnetic Resonance (NMR) spectroscopy will reveal the proton and carbon framework, Infrared (IR) spectroscopy will identify the key functional groups, and Mass Spectrometry (MS) will determine the molecular weight and fragmentation pattern, further corroborating the structure.

A visual representation of the molecule is presented below:

Caption: Molecular structure of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1] The choice of solvent is critical to avoid interfering signals.[2]

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

-

Cap the NMR tube securely. The final sample height should be around 4-5 cm.[4]

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (signal dependent).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

The following diagram outlines the general workflow for NMR data acquisition:

Caption: General workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the hydroxyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 | Doublet | 1H | Ar-H | The aromatic proton ortho to the bromine and meta to the chlorine will be deshielded. The splitting will be due to coupling with the other aromatic proton. |

| ~ 7.2 | Doublet | 1H | Ar-H | The aromatic proton meta to both the bromine and chlorine will be at a slightly higher field. It will appear as a doublet due to coupling. |

| ~ 5.5 - 6.0 | Singlet (broad) | 1H | Ar-OH | Phenolic protons are typically broad and their chemical shift is concentration and solvent dependent.[5] |

| ~ 4.7 | Singlet | 2H | -CH₂OH | The benzylic protons are adjacent to an electron-withdrawing aromatic ring and an oxygen atom, leading to a downfield shift. They are expected to be a singlet as there are no adjacent protons. |

| ~ 2.5 - 3.5 | Singlet (broad) | 1H | -CH₂OH | The alcoholic proton signal is often broad and its position can vary. It may exchange with residual water in the solvent. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | C-OH | The carbon attached to the hydroxyl group is significantly deshielded. |

| ~ 135 - 140 | C-Br | The carbon bearing the bromine atom will be downfield, though the effect is less than that of oxygen. |

| ~ 130 - 135 | C-Cl | The carbon attached to chlorine will also be in the downfield region. |

| ~ 125 - 130 | Aromatic CH | The two aromatic methine carbons will have distinct signals in this region. |

| ~ 115 - 120 | Aromatic C-CH₂OH | The quaternary aromatic carbon attached to the benzyl alcohol moiety. |

| ~ 60 - 65 | -CH₂OH | The benzylic carbon is in the typical range for a carbon singly bonded to an oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: Acquiring FT-IR Spectrum

For a solid sample like 3-Bromo-5-chloro-2-hydroxybenzyl alcohol, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

ATR Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.[6]

-

Record the spectrum.

KBr Pellet Method:

-

Grind a few milligrams of the sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[7]

Predicted IR Spectrum

| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3500 - 3200 | O-H stretch (phenolic and alcoholic) | Broad, Strong | The broadness is due to hydrogen bonding. |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Typical for sp² C-H bonds. |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium | Corresponding to the -CH₂- group. |

| 1600 - 1450 | C=C stretch (aromatic ring) | Medium to Strong | Multiple bands are expected in this region, characteristic of the aromatic ring. |

| 1260 - 1000 | C-O stretch | Strong | For both the phenolic and alcoholic C-O bonds. |

| 800 - 600 | C-Br and C-Cl stretch | Medium to Strong | These vibrations are found in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Acquiring Electron Ionization (EI) Mass Spectrum

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[8][9]

-

This causes ionization and fragmentation of the molecule.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and several fragment ion peaks. A key feature will be the isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the isotopes of Br and Cl. The most abundant peaks will be at m/z 236 (for ⁷⁹Br and ³⁵Cl) and 238 (for ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl), and a smaller peak at m/z 240 (for ⁸¹Br and ³⁷Cl). The relative intensities will reflect the natural abundances of the isotopes.

A plausible fragmentation pathway is proposed below:

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. organomation.com [organomation.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. chromatographyonline.com [chromatographyonline.com]

A Senior Application Scientist's Guide to the Role of Bromine and Chlorine Substituents in Molecular Activity

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with halogen atoms, particularly chlorine (Cl) and bromine (Br), is a cornerstone strategy in modern molecular design, spanning pharmaceuticals, agrochemicals, and materials science. This guide moves beyond a superficial acknowledgment of this practice to provide a deep, mechanistic understanding of why and how these substituents exert their profound influence. We will dissect the nuanced interplay of their electronic and steric properties, their capacity to form critical halogen bonds, and their impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. By understanding the fundamental principles that govern the behavior of chlorinated and brominated compounds, researchers can transition from empirical screening to rational, hypothesis-driven design, accelerating the development of molecules with enhanced potency, selectivity, and performance.

Foundational Principles: The Unique Character of Chlorine and Bromine

Chlorine and bromine, both members of the halogen group, share the characteristic of having seven valence electrons, which drives their chemical reactivity.[1] However, their distinct atomic properties are the basis for their differential effects when incorporated into a larger molecule. The strategic choice between chlorine and bromine is a critical decision in molecular optimization, dictated by the specific goals of the design process.

1.1. Electronic Effects: A Tale of Two Forces

When attached to a carbon framework (e.g., an aromatic ring), chlorine and bromine exert two opposing electronic effects:

-

Inductive Effect (-I): Due to their high electronegativity, both atoms strongly pull electron density away from the carbon they are bonded to through the sigma (σ) bond. This electron-withdrawing effect is a primary tool for modulating a molecule's acidity, basicity, and reactivity.[2]

-

Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into an adjacent pi (π) system (like a benzene ring). This electron-donating effect counteracts the inductive pull, though to a lesser extent.

The net result is that both chlorine and bromine are deactivating, electron-withdrawing groups in electrophilic aromatic substitution reactions, yet they direct incoming electrophiles to the ortho and para positions. The subtle differences in the strength of these effects between Cl and Br allow for fine-tuning of a molecule's electronic landscape.

1.2. Steric and Physicochemical Properties

The size and polarizability of an atom are critical determinants of its influence on molecular shape and interactions. As one moves down the halogen group, both atomic radius and polarizability increase.[2] This trend has significant consequences for molecular design.

Table 1: Comparative Physicochemical Properties of Hydrogen, Chlorine, and Bromine

| Property | Hydrogen (H) | Chlorine (Cl) | Bromine (Br) |

|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 1.75 | 1.85 |

| Electronegativity (Pauling) | 2.20 | 3.16 | 2.96 |

| Polarizability (ų) | 0.67 | 2.18 | 3.05 |

| Lipophilicity Contribution (π) | +0.00 | +0.71 | +0.86 |

This table illustrates that substituting a hydrogen atom with chlorine or bromine significantly increases both the size and lipophilicity of that region of the molecule. The larger size of bromine can be used to probe steric tolerance in a binding pocket or to block a site of metabolism, while its greater lipophilicity can enhance membrane permeability.[3]

The Halogen Bond: A Modern Pillar of Molecular Design

Once overlooked, the halogen bond is now recognized as a crucial non-covalent interaction in molecular recognition. It is a highly directional, attractive interaction between an electrophilic region on the halogen atom (termed the σ-hole) and a nucleophilic moiety like a carbonyl oxygen or an amine nitrogen.[4]

The strength of the σ-hole, and thus the halogen bond, is dependent on the polarizability of the halogen. This leads to a general trend in bond strength: I > Br > Cl > F.[5]

-

Chlorine can form effective halogen bonds, particularly when attached to an electron-withdrawing system that enhances its σ-hole.[5]

-

Bromine , being more polarizable, forms significantly stronger and more reliable halogen bonds than chlorine.[4][5]

This interaction is a powerful tool for medicinal chemists to enhance ligand-protein binding affinity and specificity. For example, the inhibitor IDD 594 leverages a bromine-mediated halogen bond to bind to human aldose reductase; replacing the bromine with chlorine weakens this critical interaction.[6]

Caption: A halogen bond (X=Cl, Br) forms between the electropositive σ-hole on the halogen and a nucleophilic acceptor (Y).

Application in Drug Discovery and Development

The incorporation of chlorine and bromine is a well-established strategy to optimize both the pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties of a therapeutic agent.[7]

3.1. Modulating Pharmacokinetics (ADME)

-

Absorption & Permeability: Increasing lipophilicity via halogenation often enhances a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[3] Studies have shown that para-chloro and para-bromo substitutions on an enkephalin analog significantly increased its in vitro blood-brain barrier permeability.[8]

-

Metabolism: The carbon-halogen bond is generally stable. Placing a chlorine or bromine atom at a metabolically labile position on a drug molecule (a "metabolic hotspot") can block enzymatic degradation, typically by Cytochrome P450 enzymes. This increases the drug's half-life and duration of action.[7] However, extensive halogenation can also lead to reduced biodegradability, an important environmental consideration.[9]

-

Distribution: Halogen bonds can play a role in how drugs are distributed throughout the body by influencing interactions with transport proteins like transthyretin and serum albumin.[10]

3.2. Enhancing Pharmacodynamics (Target Binding)

The true art of using halogens lies in rationally deploying their properties to improve target engagement.

-

Filling Hydrophobic Pockets: The increased lipophilicity and van der Waals volume of Cl and Br allow them to form favorable hydrophobic and van der Waals interactions within a protein's binding site, displacing water molecules and increasing binding affinity.

-

Exploiting Halogen Bonds: As discussed, a strategically placed bromine or chlorine can act as a halogen bond donor to a carbonyl or other Lewis basic group on the protein backbone or side chain, anchoring the ligand in the active site with high specificity.[4]

-

Altering Conformation: The steric bulk of a halogen can influence the preferred conformation of a molecule, locking it into a more bioactive shape that fits optimally into the target's binding site.

Caption: A rational workflow for incorporating Cl/Br substituents in drug design, from hypothesis to candidate selection.

Roles in Agrochemicals and Materials Science

4.1. Agrochemicals

Chlorine and bromine are integral to the design of modern herbicides, insecticides, and fungicides.[11][12] Their incorporation serves several key purposes:

-

Enhanced Potency: Halogenation can significantly increase the intrinsic activity of a pesticide.[13]

-

Metabolic Stability: Just as in pharmaceuticals, halogens can block metabolic pathways in target pests or in the environment, leading to longer-lasting efficacy.

-

Modified Physical Properties: Bromide compounds can be used as solvents or stabilizers in agrochemical formulations, ensuring uniform application and preventing degradation from heat or UV exposure.[14]

4.2. Materials Science

In materials science, halogenation is used to impart specific, desirable properties to polymers and other materials.

-

Flame Retardants: Brominated compounds are highly effective flame retardants used in plastics, textiles, and electronics.[15]

-

Polymers: The monomer vinyl chloride is the precursor to polyvinyl chloride (PVC), a ubiquitous and durable plastic used in construction, piping, and more.[16]

-

Crystal Engineering: The directionality and reliability of halogen bonds, particularly from brominated and iodinated compounds, are used by material scientists to control the self-assembly of molecules into crystalline solids with tailored electronic or optical properties.[17]

Key Experimental Protocols

Validating the effects of halogen substitution requires robust experimental data. Below are foundational protocols for assessing key molecular properties.

5.1. Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water, providing the gold-standard LogP value.[18]

Methodology:

-

Preparation: Prepare a stock solution of the test compound in the solvent it is most soluble in. Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by mixing and allowing the phases to separate overnight.

-

Partitioning: Add a small aliquot of the stock solution to a vessel containing a known volume of the pre-saturated n-octanol and pre-saturated water (e.g., 10 mL of each).

-

Equilibration: Seal the vessel and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)

5.2. Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay assesses the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s.[19]

Methodology:

-

Preparation: Thaw liver microsomes (human, rat, etc.) on ice. Prepare a reaction buffer (e.g., potassium phosphate, pH 7.4). Prepare a solution of the NADPH regenerating system (cofactor for P450 enzymes).

-

Reaction Initiation: In a microcentrifuge tube or 96-well plate, pre-warm a mixture of the test compound, microsomes, and buffer to 37°C.[20]

-

Incubation: Initiate the metabolic reaction by adding the NADPH solution.[19] Incubate at 37°C.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube/well containing a cold "stop solution" (e.g., acetonitrile with an internal standard) to terminate the reaction.[21]

-

Sample Processing: Vortex and centrifuge the terminated samples to precipitate the proteins.

-

Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the amount of the parent compound remaining.

-

Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

References

-

Online Learning College. (2022-08-03). Halogens – chlorine, bromine and iodine. Available at: [Link]

-

ACS Publications. Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Available at: [Link]

-

PubMed Central. (2021-02-27). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

Chemistry LibreTexts. (2023-06-30). Atomic and Physical Properties of Halogens. Available at: [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

-

Wikipedia. Halogen bond. Available at: [Link]

-

Brainly. (2022-07-13). [FREE] Chlorine and bromine have very similar chemical properties. This is best explained by the fact that both. Available at: [Link]

-

YouTube. (2020-05-11). 10.13 Addition of Chlorine or Bromine to Alkenes (Halogenation). Available at: [Link]

-

ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Available at: [Link]

-

PMC. (2020-01-26). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Available at: [Link]

-

Eurochlor. Science Dossier - How chlorine in molecules affects biological activity. Available at: [Link]

-

PubMed. (2014-02-01). Examining the interrelationship between DOC, bromide and chlorine dose on DBP formation in drinking water--a case study. Available at: [Link]

-

Chemistry LibreTexts. (2021-12-15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Available at: [Link]

-

PMC - NIH. A High-Throughput Method for Lipophilicity Measurement. Available at: [Link]

-

PubMed. The effect of halogenation on blood-brain barrier permeability of a novel peptide drug. Available at: [Link]

-

American Chemistry Council. (2022-07-06). The Benefits of Chlorine Chemistry in Crop Protection in the United States and Canada. Available at: [Link]

-

ACS Publications. (2019-09-16). Halogen Bonding beyond Crystals in Materials Science. Available at: [Link]

-

Evotec. Microsomal Stability. Available at: [Link]

-

Encyclopedia.pub. (2022-08-25). Methods for Determination of Lipophilicity. Available at: [Link]

-

MDPI. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Available at: [Link]

-

AZoM. (2025-02-05). What Is Bromine Used For?. Available at: [Link]

-

ResearchGate. Effect of chlorine and bromine on the nonlinear optical, electronic, optoelectronic and thermodynamic properties on the BEDT-TTF molecule : Ab initio and DFT calculations. Available at: [Link]

-

ChemSec. Halogenated compounds. Available at: [Link]

-

Merck Millipore. Metabolic Stability Assays. Available at: [Link]

-

Rock Chemicals, Inc. (2025-05-23). How Bromide Compounds Support Agrochemical Formulations. Available at: [Link]

-

ResearchGate. (2009-08-07). A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. Available at: [Link]

-

Spectroscopy Online. (2023-09-01). Halogenated Organic Compounds. Available at: [Link]

-

ResearchGate. (2019-03-27). (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. Available at: [Link]

-

Domainex. Microsomal Clearance/Stability Assay. Available at: [Link]

-

ResearchGate. (2008-08-06). Kinetics of reactions between chlorine or bromine and the herbicides diuron and isoproturon | Request PDF. Available at: [Link]

-

PubMed. (2004-05-03). Halogenation of drugs enhances membrane binding and permeation. Available at: [Link]

-

Open Oregon Educational Resources. 9.1 Names and Structures for Halogenated Compounds – Introductory Organic Chemistry. Available at: [Link]

-

BioDuro. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]

-

Agruculture Lore. (2023-04-11). How is bromine used in agriculture?. Available at: [Link]

-

Sustainability Directory. (2025-10-24). Halogenated Compounds → Term - Lifestyle. Available at: [Link]

-

MDPI. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Available at: [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]

Sources

- 1. brainly.com [brainly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Halogenation of drugs enhances membrane binding and permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogen bond - Wikipedia [en.wikipedia.org]

- 7. jms.ump.edu.pl [jms.ump.edu.pl]

- 8. The effect of halogenation on blood-brain barrier permeability of a novel peptide drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. americanchemistry.com [americanchemistry.com]

- 12. Redirecting... [agriculturelore.com]

- 13. eurochlor.org [eurochlor.org]

- 14. rockchemicalsinc.com [rockchemicalsinc.com]

- 15. azom.com [azom.com]

- 16. 9.1 Names and Structures for Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 21. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

Comprehensive Analytical Strategies for the Characterization of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol

[Application Note & Protocol Guide]

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analytical techniques for the comprehensive characterization of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol, a key intermediate in pharmaceutical synthesis. The protocols outlined herein are designed to ensure the identity, purity, and quality of this compound, leveraging a multi-faceted analytical approach. This guide is structured to provide not only step-by-step methodologies but also the scientific rationale behind the selection of each technique and experimental parameter, adhering to the principles of scientific integrity and robust analytical method validation.

Introduction: The Importance of Rigorous Characterization

3-Bromo-5-chloro-2-hydroxybenzyl alcohol is a halogenated phenolic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring bromine and chlorine substituents on a hydroxybenzyl alcohol backbone, imparts unique chemical properties that make it a versatile building block for the synthesis of novel therapeutic agents. The precise arrangement of these functional groups necessitates a thorough analytical characterization to ensure the integrity of starting materials and the successful synthesis of target molecules.

The quality of any synthesized compound is paramount in drug development, as impurities or incorrect structural assignments can have profound effects on biological activity and patient safety. Therefore, a suite of orthogonal analytical techniques must be employed to provide a complete profile of the compound. This guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the unambiguous identification and purity assessment of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol.

The methodologies presented are grounded in established analytical principles and are designed to be self-validating, aligning with the best practices outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4][5]

Physicochemical Properties of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol

A thorough understanding of the physicochemical properties of a compound is the foundation for developing robust analytical methods. The table below summarizes the key properties of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₇H₆BrClO₂ | |

| Molecular Weight | 237.48 g/mol | |

| CAS Number | 116795-47-2 | |

| Appearance | White to off-white crystalline powder | General knowledge for similar compounds |

| Melting Point | 64-66 °C | |

| Solubility | Soluble in methanol, ethanol, acetonitrile, and other polar organic solvents. Limited solubility in water. | Inferred from related compounds and general chemical principles. |

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[3][5][6][7][8] For a moderately polar compound like 3-Bromo-5-chloro-2-hydroxybenzyl alcohol, reversed-phase HPLC is the method of choice.

Workflow for HPLC Analysis:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Visualizer loader [nmrdb.org]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. cmro.in [cmro.in]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. researchgate.net [researchgate.net]

- 8. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]

Technical Support Center: Synthesis of Substituted Benzyl Alcohols

Welcome to the technical support center for the synthesis of substituted benzyl alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in these crucial synthetic transformations. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to ensure your syntheses are as efficient and clean as possible.

Introduction: The Challenge of Selectivity

The synthesis of substituted benzyl alcohols is a fundamental transformation in organic chemistry, pivotal to the construction of a vast array of pharmaceuticals, natural products, and materials. While numerous methods exist, achieving high yields of the desired product while minimizing byproduct formation remains a significant challenge. This guide provides a structured, in-depth exploration of common byproducts, their mechanisms of formation, and practical, actionable strategies for their mitigation and analysis.

Section 1: Troubleshooting Byproducts in the Reduction of Substituted Benzaldehydes

The reduction of substituted benzaldehydes is a widely employed method for accessing benzyl alcohols. However, this seemingly straightforward transformation can be complicated by several side reactions.

FAQ 1: I am observing the formation of a carboxylic acid alongside my desired benzyl alcohol. What is happening and how can I prevent it?

Answer:

The formation of a carboxylic acid byproduct during the reduction of a substituted benzaldehyde, especially under basic conditions, is a classic sign of the Cannizzaro reaction .[1][2][3][4]

Causality and Mechanism:

The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes lacking α-hydrogens, such as substituted benzaldehydes, in the presence of a strong base.[2] In this process, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to a carboxylic acid.

The mechanism proceeds as follows:

-

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the aldehyde to form a tetrahedral intermediate.

-

Hydride Transfer: This intermediate then collapses, reforming the carbonyl and transferring a hydride ion to the carbonyl carbon of a second aldehyde molecule.

-

Proton Exchange: An acid-base reaction between the resulting carboxylate and alkoxide ions yields the final products: a carboxylate salt and a primary alcohol.

Troubleshooting and Mitigation Strategies:

-

Avoid Strong Bases: The most effective way to prevent the Cannizzaro reaction is to avoid strongly basic conditions. If your reduction protocol uses a strong base, consider alternative reducing agents that operate under neutral or acidic conditions.

-

Choice of Reducing Agent:

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is generally effective for reducing aldehydes to alcohols in protic solvents like methanol or ethanol. It is less basic than metal hydrides like LiAlH₄ and is less likely to promote the Cannizzaro reaction.

-

Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent, it is also a strong base. If you must use LiAlH₄, ensure the reaction is worked up carefully with acid to neutralize any remaining base.

-

Catalytic Hydrogenation: This method operates under neutral conditions and is an excellent alternative to avoid base-mediated side reactions. Catalysts such as Pd/C, PtO₂, or Raney Nickel can be used.

-

-

Crossed Cannizzaro Reaction: If the Cannizzaro reaction is unavoidable, a "crossed" version can be employed using a sacrificial aldehyde like formaldehyde, which is more readily oxidized, to maximize the reduction of the more valuable substituted benzaldehyde.[5]

-

Temperature Control: Running the reaction at lower temperatures can help to disfavor the Cannizzaro reaction.

Experimental Protocol: Selective Reduction of Benzaldehyde with Sodium Borohydride

-

Dissolve the substituted benzaldehyde (1 equivalent) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude benzyl alcohol.

-

Purify the crude product by column chromatography on silica gel if necessary.

Section 2: Byproducts in the Hydrolysis of Substituted Benzyl Halides

The hydrolysis of benzyl halides is a common route to benzyl alcohols. However, the formation of dibenzyl ether is a frequent and often problematic side reaction.

FAQ 2: I am seeing a significant amount of a high-boiling point impurity in my benzyl alcohol synthesis from benzyl chloride. NMR suggests it is dibenzyl ether. Why is this forming and how can I minimize it?

Answer:

The formation of dibenzyl ether is a well-known byproduct in the synthesis of benzyl alcohol from benzyl halides, particularly under basic conditions.[1] This occurs via a Williamson ether synthesis mechanism.

Causality and Mechanism:

The Williamson ether synthesis involves the Sₙ2 reaction of an alkoxide with a primary alkyl halide. In this case, the benzyl alcohol product, once formed, can be deprotonated by the base in the reaction mixture to form a benzyl alkoxide. This alkoxide is a potent nucleophile and can react with the starting benzyl halide to form dibenzyl ether.

Troubleshooting and Mitigation Strategies:

-

Control of Stoichiometry and Addition Rate:

-

Use a large excess of the hydrolyzing agent (e.g., water or hydroxide solution). This ensures that the concentration of the benzyl halide is kept low relative to the nucleophile that leads to the desired alcohol.

-

Add the benzyl halide slowly to the reaction mixture to maintain a low instantaneous concentration, thus disfavoring the bimolecular reaction that forms the ether.

-

-

Choice of Base:

-

Using a weaker base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), instead of a strong base like sodium hydroxide (NaOH), can reduce the concentration of the highly nucleophilic benzyl alkoxide.

-

-

Phase-Transfer Catalysis: Employing a phase-transfer catalyst (PTC) can be effective. The PTC helps to transport the hydroxide ion from the aqueous phase to the organic phase where the benzyl halide resides, facilitating hydrolysis while minimizing the concentration of alkoxide in the organic phase.

-

Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the competing Williamson ether synthesis.

-

Purification: If dibenzyl ether is formed, it can often be separated from the desired benzyl alcohol by fractional distillation under reduced pressure due to its higher boiling point.[6]

Table 1: Boiling Points of Benzyl Alcohol and Common Byproducts

| Compound | Boiling Point (°C at 1 atm) |

| Benzyl Alcohol | 205 |

| Dibenzyl Ether | 298 |

| Benzaldehyde | 179 |

| Benzoic Acid | 249 |

Note: Boiling points are approximate and can vary with pressure.

Section 3: Challenges in Grignard Synthesis of Substituted Benzyl Alcohols

The Grignard reaction is a powerful tool for C-C bond formation and the synthesis of alcohols. However, its success hinges on careful control of reaction conditions.

FAQ 3: My Grignard reaction to produce a substituted benzyl alcohol is giving low yields and multiple byproducts. What are the common pitfalls?

Answer:

Low yields and byproduct formation in Grignard reactions for benzyl alcohol synthesis often stem from the high reactivity and basicity of the Grignard reagent.

Common Issues and Solutions:

-

Reaction with Acidic Protons (Moisture): Grignard reagents are extremely strong bases and will react with any source of acidic protons, most commonly water. This protonolysis reaction quenches the Grignard reagent, converting it to the corresponding hydrocarbon and reducing the yield of the desired alcohol.

-

Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents (e.g., freshly distilled from a suitable drying agent like sodium/benzophenone). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Wurtz Coupling: The Grignard reagent can couple with the starting benzyl halide to form a bibenzyl byproduct. This is more prevalent with benzyl halides than with other alkyl halides.

-

Solution: Add the benzyl halide slowly to the magnesium turnings during the formation of the Grignard reagent. This helps to maintain a low concentration of the halide and minimize coupling.

-

-

Enolization of the Carbonyl Substrate: If you are reacting a benzyl Grignard reagent with an enolizable aldehyde or ketone, the Grignard reagent can act as a base and deprotonate the α-carbon, forming an enolate. This consumes the Grignard reagent and the carbonyl compound without forming the desired alcohol.

-

Solution: Use a non-enolizable aldehyde like formaldehyde or benzaldehyde. If an enolizable carbonyl must be used, consider using a less basic organometallic reagent or performing the reaction at very low temperatures.

-

-

Double Addition to Esters: If you are using an ester as the electrophile, Grignard reagents will typically add twice to form a tertiary alcohol. To synthesize a primary benzyl alcohol, formaldehyde is the preferred electrophile.

Experimental Protocol: Synthesis of Benzyl Alcohol via Grignard Reaction

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of benzyl bromide (1 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the benzyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If it does not start, gentle heating may be required.

-

Once the reaction has started, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C.

-

Slowly add a solution of paraformaldehyde (1.2 equivalents) in anhydrous THF to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude benzyl alcohol by fractional distillation under reduced pressure.

Section 4: Analysis and Quantification of Byproducts

Accurate identification and quantification of byproducts are crucial for optimizing reaction conditions and ensuring the purity of the final product.

FAQ 4: What are the best analytical techniques to identify and quantify the byproducts in my benzyl alcohol synthesis?

Answer:

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of reaction mixtures in benzyl alcohol synthesis.

Recommended Analytical Workflow:

Detailed Protocols:

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification and Quantification [5][7][8]

-

Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a known amount of an internal standard (e.g., dodecane or another non-reactive compound with a distinct retention time).

-

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).

-

-

Data Analysis:

-

Identify the peaks corresponding to the starting materials, product, and byproducts by comparing their retention times and mass spectra to reference standards or spectral libraries.

-

Quantify the components by integrating the peak areas and comparing them to the peak area of the internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation [2][9][10][11][12][13][14]

-

¹H NMR: This is an invaluable tool for identifying the presence of key functional groups and structural motifs. For example, the benzylic protons (Ar-CH ₂-OH) of benzyl alcohol typically appear as a singlet around 4.6 ppm, while the methylene protons of dibenzyl ether (Ar-CH ₂-O-CH ₂-Ar) appear around 4.5 ppm. Aldehydic protons (Ar-CH O) are highly deshielded and appear downfield, typically between 9-10 ppm.

-

¹³C NMR: This provides information about the carbon skeleton of the molecules and can help to confirm the identity of byproducts.

-

Quantitative NMR (qNMR): By adding a known amount of an internal standard with a distinct NMR signal, the purity of the benzyl alcohol and the concentration of byproducts can be accurately determined.

References

-

Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. [Link]

- European Patent Office. (2004). Process for producing benzyl alcohol. EP1164118B1.

-

Publisso. (2019). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. [Link]

-

PubMed. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. [Link]

-

SciSpace. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. [Link]

- Google Patents. (1970).

-

National Center for Biotechnology Information. (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. [Link]

-

Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]

-

Chemistry Stack Exchange. (2019). How to avoid cannizaro reaction during aldol reaction?[Link]

-

National Center for Biotechnology Information. (2021). A New Model of Alcoholic Fermentation under a Byproduct Inhibitory Effect. [Link]

-

ResearchGate. (2021). Development and Validation of an analytical method for the determination of Ofloxacin and Benzyl alcohol in a Pharmaceutical mixture. [Link]

-

The Royal Society of Chemistry. (2017). c6cy02413k1.pdf. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

-

Reddit. (2022). Problems with synthesis of Benzyl tosylate ( decomposition). [Link]

-

ARL Bio Pharma. (n.d.). Benzyl Alcohol - Analytical Method Validation. [Link]

-

Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]

-

ResearchGate. (2005). Synthesis of Alcohols. [Link]

-

University of Wisconsin-Stout. (n.d.). Grignard Reaction. [Link]

-

ResearchGate. (2020). GC–MS analysis of a benzyl alcohol and b benzaldehyde. [Link]

-

Allen Institute. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. [Link]

-

Organic Syntheses. (n.d.). benzyl alcohol. [Link]

-

ResearchGate. (n.d.). Selected 1H NMR region showing the benzyl alcohol signals found on the.... [Link]

-

ResearchGate. (n.d.). 26 questions with answers in BENZYL ALCOHOL | Science topic. [Link]

-

Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. [Link]

-

ResearchGate. (2022). (PDF) Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. [Link]

-

The Royal Society of Chemistry. (n.d.). Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Supporting Information. [Link]

-

National Center for Biotechnology Information. (2002). Dangerous Byproducts of Alcohol Breakdown— Focus on Adducts. [Link]

-

The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. [Link]

-

Research Journal of Pharmacy and Technology. (2021). Development and Validation of an analytical method for the determination of Ofloxacin and Benzyl alcohol in a Pharmaceutical mixture. [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). [Link]

-

Chemistry LibreTexts. (2025). 19.12: Biological Reductions. [Link]

-

PubMed. (2015). Potential confounding effects of benzyl alcohol as a formulation excipient support the elimination of the abnormal toxicity test from pharmacopoeias. [Link]

-

Googleapis. (n.d.). Process for the preparation of benzyl alcohol - European Patent Office - EP 0924179 A1. [Link]

-

ACS Publications. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. [Link]

-

ResearchGate. (n.d.). EXPERIMENT SEVEN. [Link]

-

PubMed. (2006). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. [Link]

-

ResearchGate. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. [Link]

-

Chemistry Steps. (n.d.). Cannizzaro Reaction. [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. [Link]

Sources

- 1. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]

- 7. EP1164118B1 - Process for producing benzyl alcohol - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. A New Model of Alcoholic Fermentation under a Byproduct Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Benzyl ether(103-50-4) 1H NMR spectrum [chemicalbook.com]

- 14. hmdb.ca [hmdb.ca]

Technical Support Center: Optimizing the Synthesis of Benzyl Alcohol Derivatives

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of benzyl alcohol derivatives. It provides in-depth technical support, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to not only execute these syntheses but to intelligently troubleshoot and optimize them for improved yield, purity, and efficiency.

The synthesis of benzyl alcohols is a cornerstone of organic chemistry, pivotal in the creation of fragrances, pharmaceuticals, and fine chemicals.[1] While common routes like the reduction of benzaldehydes and benzoic acid derivatives are well-established, achieving optimal results requires a nuanced understanding of reaction conditions and potential pitfalls.

Part 1: Proactive Optimization - Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the planning and setup of a synthesis, helping you mitigate issues before they arise.

Q1: How do I choose the optimal reducing agent for converting a substituted benzaldehyde to a benzyl alcohol?

A1: The choice of reducing agent is critical and depends on the substrate's functional group tolerance, desired reaction conditions, and safety considerations.

-

Sodium Borohydride (NaBH₄): This is the workhorse for simple aldehyde reductions.[2] Its primary advantage is its chemoselectivity; it will reduce aldehydes and ketones but typically leaves more robust functional groups like esters, amides, and carboxylic acids untouched.[2] It is also significantly safer to handle than more powerful hydride reagents and can be used in protic solvents like ethanol and methanol.[3]

-

Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a much more powerful and less selective reducing agent.[3][4] It will readily reduce aldehydes, ketones, esters, and carboxylic acids to their corresponding primary alcohols.[5] This strength, however, necessitates strict anhydrous conditions, as it reacts violently with water and protic solvents.[3] LAH should be used when you need to reduce a less reactive carbonyl (like an ester) or when your molecule lacks functional groups sensitive to reduction.

-

Catalytic Hydrogenation: This method involves hydrogen gas (H₂) and a metal catalyst (e.g., Pd/C, PtO₂, Ni). It is a "greener" alternative and is highly effective for reducing aldehydes.[1][6][7] A key advantage is that the workup is often simpler, involving just filtration of the catalyst. However, it can also reduce other functional groups like alkenes, alkynes, and nitro groups, which may be undesirable. The conditions (pressure, temperature, catalyst) must be carefully optimized.[6][8]

Table 1: Comparison of Common Reducing Agents for Benzaldehyde Reduction

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (H₂/Catalyst) |

| Reactivity | Mild | Very Strong | Variable (depends on catalyst/conditions) |

| Selectivity | High (Aldehydes/Ketones) | Low (Reduces most carbonyls) | Can reduce C=C, C≡C, NO₂ etc. |

| Solvents | Protic (Ethanol, Methanol) | Anhydrous Ethers (THF, Et₂O) | Various (Ethanol, Ethyl Acetate, etc.) |

| Safety | Relatively safe | Pyrophoric, reacts violently with water | Flammable H₂ gas, potential for pyrophoric catalysts |

| Workup | Simple acid/water quench | Careful, multi-step quench required | Catalyst filtration |

| Best For... | Selective reduction of aldehydes in the presence of esters or amides. | Reduction of less reactive carbonyls like esters or carboxylic acids. | "Green" synthesis, scalable reactions where other reducible groups are absent. |

Q2: My reaction with Sodium Borohydride is sluggish or incomplete. What can I do?

A2: While NaBH₄ is reliable, several factors can impede its performance.

-

Solvent Choice: The choice of protic solvent is crucial. Methanol is generally the most effective solvent for NaBH₄ reductions due to its ability to activate the borohydride. However, if the reaction is too slow in ethanol, carefully switching to methanol can increase the rate.

-

Temperature: Most NaBH₄ reductions are performed at 0 °C to room temperature to control the exothermic reaction. If the reaction is slow, allowing it to warm to room temperature or slightly above (e.g., 40 °C) can increase the rate. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid side reactions.

-

pH: The stability of NaBH₄ is pH-dependent. It is more stable under basic conditions. While not usually necessary, adding a small amount of a non-reactive base can sometimes help if the starting material is acidic or if acidic byproducts are formed.

-

Reagent Quality: NaBH₄ can degrade over time, especially if exposed to moisture. Ensure you are using a fresh, high-quality reagent.

Q3: What are the critical safety and handling procedures for Lithium Aluminum Hydride (LAH)?

A3: LAH is a powerful tool, but its reactivity demands the utmost respect and caution.

-

Strictly Anhydrous Conditions: LAH reacts violently with water to produce hydrogen gas, which is highly flammable.[3] All glassware must be oven- or flame-dried, and all solvents (typically THF or diethyl ether) must be rigorously dried before use. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

-

Controlled Addition: LAH should always be added slowly and in portions to the solution of the substrate, especially on a large scale. The reaction is highly exothermic. Conversely, adding the substrate solution to a slurry of LAH is also a common and safe practice. Maintain cooling with an ice bath.

-

Quenching (Workup): The workup is the most hazardous step. Excess LAH must be quenched carefully. A widely used and reliable method is the Fieser workup.[3] For a reaction using 'x' grams of LAH, quench by slowly and sequentially adding:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water This procedure is designed to produce granular aluminum salts that are easily filtered.[9] Always perform the quench behind a blast shield.

-

Part 2: Reactive Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving problems that occur during the synthesis.

Symptom 1: Low or No Yield of Benzyl Alcohol

Caption: Step-by-step experimental workflow for a typical NaBH₄ reduction.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 eq). Dissolve it in an appropriate amount of methanol (e.g., 0.2-0.5 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution reaches 0 °C.

-

Reagent Addition: Slowly add sodium borohydride (1.1-1.5 eq) in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur.

-

Reaction: Allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by TLC (typically using a hexane/ethyl acetate solvent system). Once the starting material is consumed (usually 30-60 minutes), the reaction is complete.

-

Workup (Quench): Slowly and carefully add 1M HCl to the reaction mixture while still in the ice bath to quench the excess NaBH₄ and hydrolyze the borate esters. Continue adding acid until gas evolution ceases and the solution is acidic.

-

Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The resulting crude benzyl alcohol can be purified by silica gel column chromatography or distillation if necessary. [10]

References

-

Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

- Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983–17988.

-

Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Ferreira-Torres, K., et al. (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. National Institutes of Health. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

-

Wang, Y., et al. (2025). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. PubMed Central. Retrieved from [Link]

- Zeynizadeh, B., & Yahyaei, S. (2014). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry.

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

- Zhang, Y., et al. (n.d.). Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. Advances in Chemical Engineering and Science.

-

Ashenhurst, J. (2016). Grignard Reactions: Practice Problems Involving Oxidation. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of benzyl alcohol derivatives.

-

Office of Scientific and Technical Information. (n.d.). First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals. Retrieved from [Link]

-

Snowhite Chemical Co.,LTD. (2025). Benzyl alcohol preparation method. Retrieved from [Link]

- University of Tabriz. (2025).

-